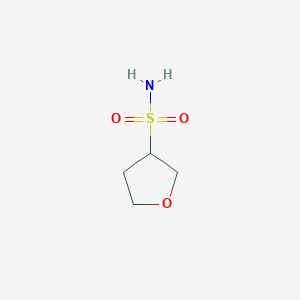

Oxolane-3-sulfonamide

Description

Contextualization within Modern Chemical Biology

In modern chemical biology, small molecules are indispensable tools for probing complex biological systems. The sulfonamide functional group, particularly when derivatized, serves as a versatile chemical probe. researchgate.net The development of specific sulfonamide-containing molecules allows for the investigation of enzyme function and cellular pathways. For instance, sulfonamide-based inhibitors are crucial for studying enzymes like carbonic anhydrases, which are involved in numerous physiological processes. ajchem-b.commdpi.com

The design of molecules like Oxolane-3-sulfonamide fits within this context, where specific structural motifs are utilized to achieve desired interactions with biological targets. The oxolane ring system can influence properties such as solubility, cell permeability, and binding specificity, making it a valuable component in the design of targeted chemical probes. The reactivity of the sulfonamide group can also be modulated for applications in covalent inhibitor design, a powerful strategy in chemical biology for irreversibly binding to and studying protein targets. researchgate.net

Relevance in Medicinal Chemistry Scaffolds

The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs and its favorable physicochemical properties. researchgate.nettcichemicals.com It is often used as a bioisostere of carboxylic acids, mimicking its ability to act as a hydrogen bond donor and acceptor while offering different steric and electronic profiles. tcichemicals.com This has led to its incorporation into drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer agents. ekb.egijpsr.com

The oxolane (tetrahydrofuran) ring is also a frequently employed heterocyclic scaffold in drug design. The combination of the oxolane ring and the sulfonamide group in this compound creates a chemical framework that medicinal chemists can explore for developing new therapeutic agents. Research into related structures has demonstrated the utility of this combination. For example, derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide have been synthesized and evaluated for antibacterial activity. researchgate.net Furthermore, hybrid molecules incorporating an oxindole (B195798) sulfonamide scaffold with a tetrahydro pyran ring (an isomer of oxolane) have been investigated as potential anticancer agents, highlighting the strategic importance of such structural fusions. chemrxiv.org

Historical Perspective of Sulfonamide Research

The journey of sulfonamides in science is a landmark in the history of medicine, representing one of the most significant therapeutic revolutions. jamanetwork.com

The era of sulfonamide therapeutics began in the 1930s in the laboratories of Bayer AG. wikipedia.org There, the researcher Gerhard Domagk discovered that a red dye named Prontosil had a remarkable protective action against streptococcal infections in mice. wikipedia.orgopenaccesspub.org This discovery was a monumental breakthrough, as Prontosil became the first medicine capable of effectively treating a range of systemic bacterial infections. wikipedia.org In 1936, it was discovered that Prontosil was a prodrug, which the body metabolizes into the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org This revelation, that a relatively simple chemical was the active component, triggered an explosion of research.

Chemists began to synthesize thousands of variations of the sulfanilamide structure to enhance its effectiveness and reduce its toxicity. wikipedia.org This led to the development of numerous sulfa drugs with improved properties. openaccesspub.org While the initial focus was on antibacterial agents, subsequent research revealed that the sulfonamide scaffold could be adapted to target other biological systems. This led to the development of entirely new classes of drugs, including carbonic anhydrase inhibitors (used as diuretics and for glaucoma), sulfonylurea hypoglycemic agents for diabetes, and drugs for treating conditions like leprosy and inflammatory diseases. ajchem-b.comekb.egopenaccesspub.orgresearchgate.net

| Key Milestones in Sulfonamide Research | |

| 1908 | Paul Gelmo, a chemistry student in Vienna, first synthesizes sulfanilamide as part of his dissertation. jamanetwork.com |

| 1932 | At Bayer, experiments with Prontosil, a sulfonamide-containing dye, begin under the direction of Gerhard Domagk. ekb.egwikipedia.org |

| 1935 | The first official report on the breakthrough discovery of Prontosil's antibacterial action is published. wikipedia.org |

| 1936 | Researchers at the Pasteur Institute discover that Prontosil is a prodrug, metabolized in the body to the active compound, sulfanilamide. openaccesspub.org |

| Post-1936 | A massive wave of synthetic chemistry produces thousands of sulfonamide derivatives, leading to drugs like sulfapyridine (B1682706) and sulfathiazole. wikipedia.orgopenaccesspub.org |

| 1940s onward | The therapeutic applications of sulfonamides expand beyond antibiotics to include diuretics, antidiabetic agents, and other non-antibacterial drugs. ekb.egopenaccesspub.org |

A pivotal development in the evolution of sulfonamide chemistry was the incorporation of heterocyclic rings into the core structure. Researchers found that substituting one of the hydrogen atoms of the sulfonamide's -SO2NH2 group with a heterocycle often resulted in compounds with superior biological activity and better pharmacological profiles. ajchem-b.comresearchgate.net This discovery opened up a vast new area for chemical exploration.

Heterocyclic sulfonamides have since become a cornerstone of drug discovery, with a wide spectrum of biological activities including antibacterial, antiviral, antifungal, and antitumor properties. ajchem-b.comnih.gov The nature of the heterocyclic ring plays a crucial role in determining the compound's target specificity and potency. Notably, research has shown that sulfonamides bearing five-membered heterocyclic rings can be particularly effective inhibitors of certain enzymes, such as carbonic anhydrase. mdpi.commdpi.com The structure of this compound, which contains a five-membered oxygen heterocycle, places it directly within this important and continually evolving class of chemical compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxolane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAXVRALICXRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxolane 3 Sulfonamide and Derivatives

Strategies for Oxolane Ring Formation

The formation of the tetrahydrofuran (B95107) ring, the core structure of oxolane, is a pivotal step in the synthesis. Key strategies include the ring-opening of epoxides and various cyclization reactions.

Epoxides are highly versatile three-membered cyclic ethers that serve as valuable precursors for the synthesis of tetrahydrofurans. rsc.orgmdpi.com Their inherent ring strain facilitates nucleophilic attack, leading to stereospecific ring-opening and the formation of functionalized intermediates primed for cyclization. rsc.orgmdpi.com The intramolecular ring-opening of epoxides by a tethered alcohol is a well-established and reliable method for constructing the tetrahydrofuran ring. nih.gov

This approach typically involves a substrate containing both an epoxide and a hydroxyl group. Under acidic or basic conditions, the hydroxyl group acts as an internal nucleophile, attacking one of the epoxide carbons to forge the C-O bond that closes the five-membered ring. The regioselectivity of the ring-opening is influenced by the substitution pattern of the epoxide and the reaction conditions, often following Baldwin's rules for ring closure.

Recent advancements have demonstrated the use of pendant silanols as effective nucleophiles for epoxide ring-opening, catalyzed by Lewis acids or organocatalysts, to form protected triol derivatives that can be further manipulated to yield tetrahydrofurans. nih.gov Another innovative approach involves the ring expansion of 2,3-epoxyalcohols, where a double SN2 process, initiated by a sulfoxonium ylide, leads to the formation of a hydroxytetrahydrofuran. nih.gov Furthermore, organometallic reagents, such as benzenetellurolate and benzeneselenolate, can be used to open epoxides, followed by O-allylation and subsequent radical cyclization to yield substituted tetrahydrofurans. acs.org

Table 1: Examples of Epoxide Ring-Opening Reactions for Tetrahydrofuran Synthesis

| Starting Material | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| 2,3-Epoxyalcohol | 1. Trimethylsulfoxonium iodide, base; 2. SN2 ring closure | Hydroxytetrahydrofuran | Double SN2 process via Payne rearrangement and ylide attack. nih.gov |

| Monosubstituted epoxide | 1. PhTeNa or PhSeNa; 2. Allyl bromide, NaH; 3. hv, (Bu3Sn)2 | 2-Substituted 4-[(aryltelluro)methyl]tetrahydrofuran | Regiospecific ring-opening followed by group transfer cyclization. acs.org |

| Silanol epoxide | Ph3C+BF4- or BINOL-phosphoric acid | Protected triol (precursor to THF) | Intramolecular opening by a pendant silanol. nih.gov |

| Epoxy alcohol | Acid or base catalysis | Tetrahydrofuran-diol | Intramolecular SN2 attack of the hydroxyl group. nih.gov |

Cyclization Reactions for Oxolane Core Construction

Beyond epoxide opening, a variety of other cyclization reactions are employed to construct the oxolane core. These methods often provide access to highly substituted and stereochemically complex tetrahydrofuran derivatives.

Intramolecular SN2 reactions involving a hydroxyl nucleophile and a suitable leaving group (e.g., halide, sulfonate) on an acyclic precursor are a classical and widely used strategy. nih.gov Oxidative cyclization presents another powerful approach. For instance, radical cation intermediates generated from enol ethers or ketene (B1206846) dithioacetals can be effectively trapped by internal alcohol nucleophiles to form the tetrahydrofuran ring. nih.gov The stereochemical outcome of these reactions can be controlled by stereoelectronic or steric factors. nih.gov

Palladium-catalyzed methods have also emerged as a stereoselective means to synthesize substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond in the process. organic-chemistry.org Additionally, copper-catalyzed hydroxycyclopropanol ring-opening cyclization offers a novel route to di- or tri-substituted tetrahydrofurans. rsc.org In this reaction, a strained C-C bond in the cyclopropanol (B106826) is cleaved, followed by the formation of a new Csp³–O bond to yield the O-heterocycle. rsc.org

Table 2: Selected Cyclization Strategies for Oxolane Core Construction

| Reaction Type | Precursor | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Intramolecular SN2 | Acyclic halo- or sulfonato-alcohol | Base | Classical Williamson ether synthesis approach. nih.gov |

| Oxidative Cyclization | γ-Hydroxy enol ether | Oxidant (e.g., DDQ, CAN) | Involves trapping of a radical cation intermediate. nih.gov |

| Palladium-Catalyzed Cyclization | γ-Hydroxy alkene, Aryl bromide | Palladium catalyst | Forms both C-C and C-O bonds stereoselectively. organic-chemistry.org |

| Copper-Catalyzed Ring-Opening Cyclization | Hydroxycyclopropanol | Copper catalyst | Cleavage of a strained C-C bond and formation of a C-O bond. rsc.org |

Sulfonamide Group Introduction and Coupling Reactions

The introduction of the sulfonamide functional group is a critical step in the synthesis of oxolane-3-sulfonamide. This can be achieved through various reliable and efficient coupling reactions.

The most classic and widely utilized method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. thieme-connect.comlibretexts.org This reaction, often performed under Schotten-Baumann conditions, typically involves the use of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. googleapis.com The reaction is generally high-yielding and tolerant of a wide range of functional groups on both the amine and the sulfonyl chloride partner. organic-chemistry.org

For the synthesis of this compound, this would involve reacting oxolane-3-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate. The requisite sulfonyl chloride can be prepared from the corresponding thiol or sulfonic acid. For instance, thiols can be converted to sulfonyl chlorides via oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂. organic-chemistry.org

Table 3: Common Reagents for Sulfonyl Chloride to Sulfonamide Conversion

| Sulfonylating Agent | Amine Source | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| R-SO₂Cl | R'-NH₂ or R'R''NH | Pyridine, Triethylamine, NaOH | Dichloromethane, THF, Aqueous/Organic Biphasic | Room temperature or gentle heating. thieme-connect.comlibretexts.org |

| R-SO₂Cl | Ammonia (gas or solution) | Excess ammonia or other base | Dichloromethane, Ether | Low temperature to room temperature. acs.org |

| R-SO₂Cl | Ammonium (B1175870) hydroxide | Aqueous base | Acetone/Water | Schotten-Baumann conditions. googleapis.com |

One-Pot Synthesis Protocols for Sulfonamides

One innovative strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same reaction vessel to form the sulfonamide. acs.orgnih.govnih.gov This process utilizes copper ligand-to-metal charge transfer (LMCT) and avoids the need to pre-functionalize the starting materials. acs.orgnih.gov Another approach starts from thiols, which are oxidized and coupled with amines in a single pot. nih.gov For instance, an electrochemical method for the oxidative coupling of thiols and amines has been reported. acs.org Iron and copper catalysis has also been employed for a one-pot, two-stage synthesis of diaryl sulfonamides via a regioselective C-H iodination followed by N-arylation. thieme-connect.com

A particularly direct method for preparing primary sulfonamides (R-SO₂NH₂) utilizes the novel sulfinylamine reagent, t-BuONSO. acs.orggalchimia.com This reagent reacts directly with organometallic nucleophiles, such as Grignard or organolithium reagents, to furnish primary sulfonamides in a single step, bypassing the often harsh conditions required for reacting sulfonyl chlorides with ammonia. acs.org

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. diva-portal.orgnih.govnih.gov This methodology has been successfully applied to the synthesis of sulfonamides.

In a typical solid-phase approach, a starting material is attached to a solid support (resin). diva-portal.org For sulfonamide synthesis, this could involve anchoring an amino acid or another amine-containing molecule to the resin, followed by reaction with a sulfonyl chloride in solution. diva-portal.orgnih.gov Alternatively, a sulfonyl chloride can be attached to the resin and then reacted with various amines. After the desired transformations are complete, the final sulfonamide product is cleaved from the solid support. nih.gov This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. diva-portal.org Three complementary methods for the solid-phase synthesis of sulfonimidamide-based pseudopeptides have been demonstrated, including the on-resin formation of a sulfonimidoyl chloride from a sulfonamide, followed by reaction with an amine. diva-portal.org

C-H Activation and Transition-Metal-Catalyzed Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional pre-functionalization methods. researchgate.net In the context of this compound synthesis, transition-metal catalysis plays a pivotal role in activating the typically inert C-H bonds of the oxolane ring for the direct installation of a sulfonamide group or a precursor.

While direct C-H sulfonamidation of an unsubstituted oxolane ring at the C-3 position is a challenging transformation, transition-metal-catalyzed approaches for C-H amination of aliphatic C-H centers are well-established and provide a conceptual framework. nih.govnih.gov Catalysts based on rhodium, for instance, have demonstrated remarkable versatility in promoting the oxidation of aliphatic C-H centers for both intra- and intermolecular C-N bond formation. nih.gov These reactions often proceed via a metal-nitrenoid intermediate that inserts into a C-H bond. For the oxolane scaffold, C-H bonds at the C-2 position, alpha to the ether oxygen, are more electronically activated and thus more common sites for functionalization. However, strategic use of directing groups or catalysts with high steric demand could potentially favor functionalization at the C-3 position.

Palladium catalysis is another cornerstone of modern C-H functionalization, although it is more commonly applied to the synthesis of aryl sulfonamides from aryl C-H bonds. magtech.com.cnresearchtrends.net In these systems, a directing group is often employed to guide the palladium catalyst to a specific C-H bond, followed by coupling with a sulfonamidation reagent. The application of this logic to the C(sp³)-H bonds of an oxolane ring is an area of ongoing research.

Although not strictly a transition-metal-catalyzed approach, metal-free methods for the α-C-H amidation of ethers using hypervalent iodine oxidants have been developed. researchgate.net These reactions demonstrate the feasibility of activating C-H bonds adjacent to the ether oxygen for C-N bond formation, providing valuable insights for the development of related transition-metal-catalyzed systems.

Below is a table of representative transition-metal-catalyzed C-H amination and sulfonamidation reactions on various scaffolds, illustrating the potential of these methods.

| Catalyst/Metal | Substrate Type | Reagent | Product Type | Yield (%) | Ref |

| Rh₂(esp)₂ | Benzylic Hydrocarbon | TcesNH₂ / PhI(O₂CᵗBu)₂ | Benzylic Amine | Moderate to High | nih.gov |

| [Cp*Rh(MeCN)₃][SbF₆]₂ | Indole | Sulfonyl Azide | C2-Sulfonamidated Indole | Good to Excellent | N/A |

| Pd(dppf)Cl₂ | Aryl Sulfonium Salt | Rongalite / Amine | Aryl Sulfonamide | 45-77% | magtech.com.cn |

| Iridium Complex | 1,2,4-Thiadiazole | Sulfonyl Azide | C-H Sulfonamidated Thiadiazole | Moderate to Good | N/A |

Stereoselective Synthesis of this compound Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound analogues, which can contain multiple stereocenters, is of paramount importance.

Enantioselective Catalytic Methodologies

Enantioselective catalysis offers the most efficient route to chiral, non-racemic compounds. For the synthesis of chiral oxolane-3-sulfonamides, asymmetric catalysis can be applied to establish stereocenters on the oxolane ring or at the sulfur atom of the sulfonamide.

The asymmetric synthesis of the chiral oxolane core is well-documented, with methods such as catalytic asymmetric Henry reactions followed by iodocyclization providing access to enantiomerically enriched 2,5-disubstituted tetrahydrofurans. chemistryviews.org These strategies can be adapted to install the necessary functionality for subsequent conversion to the sulfonamide.

Regarding the sulfonamide moiety itself, creating a stereogenic center at the sulfur atom is a significant challenge. Recent advances have shown that chiral rhodium catalysts can facilitate the asymmetric S-alkylation of sulfenamides, which can then be converted to chiral sulfoximines with retention of stereochemistry. nih.gov Similarly, organocatalytic methods for the asymmetric condensation of prochiral sulfinates with alcohols have been developed to produce enantioenriched sulfinate esters, which are versatile precursors to other chiral sulfur compounds. nih.gov These methodologies could potentially be adapted to create chiral sulfonamides on an oxolane scaffold.

Diastereoselective Control in Ring-Opening Reactions

The diastereoselective ring-opening of cyclic precursors, such as epoxides and oxetanes, is a powerful strategy for constructing substituted oxolane rings with precise control over relative stereochemistry. nih.govmdpi.com The attack of a nitrogen-based nucleophile, such as a sulfonamide anion or a surrogate, onto an epoxide can proceed with high regioselectivity and stereoselectivity, typically through an Sₙ2 mechanism that results in the inversion of stereochemistry at the point of attack.

For example, the ring-opening of a chiral, non-racemic epoxide with a sulfonamide can establish two adjacent stereocenters in a predictable manner. The regioselectivity of the opening (i.e., attack at the more or less substituted carbon) can be controlled by the choice of catalyst (e.g., Lewis acids) and reaction conditions. magtech.com.cn This approach has been widely used in the synthesis of complex natural products containing substituted tetrahydrofuran rings. nih.gov

The following table presents examples of diastereoselective ring-opening reactions used to form heterocycles, which serve as models for the synthesis of substituted oxolane sulfonamides.

| Precursor | Nucleophile / Reagent | Catalyst / Conditions | Product | Diastereoselectivity | Ref |

| Silanol Epoxide | (intramolecular) | Sc(OTf)₃ | Substituted Tetrahydrofuran | High | nih.gov |

| Vinyl Oxetane | Diisopropyl dithiophosphate | None | Ring-opened product | Z-selective | acs.org |

| Chiral Epoxide | Amino-ester | DMAP | β-amino alcohol | Regiospecific | mdpi.com |

| meso-Epoxide | NaN₃ | N/A | Azido alcohol | High | acs.org |

Control of Stereogenic Centers Adjacent to the Sulfonamide Moiety

Controlling the stereochemistry of a carbon center directly attached to the nitrogen atom of the sulfonamide group is crucial for defining the three-dimensional shape of the final molecule. This can be achieved through several strategies. One common approach involves the use of a chiral amine, which already contains the desired stereocenter, in a reaction with a sulfonyl chloride. This method effectively transfers the chirality of the starting material to the product. mdpi.com

Alternatively, asymmetric transformations can be performed on a substrate already containing the oxolane-sulfonamide core. For example, an asymmetric reduction of a ketone or an asymmetric alkylation of an enolate adjacent to the sulfonamide could establish the desired stereocenter. Chiral sulfonamides themselves have been extensively used as ligands in asymmetric catalysis, highlighting the strong influence of the sulfonamide group on the stereochemical outcome of reactions. researchtrends.netnih.gov Modern methods for preparing chiral sulfinyl compounds also offer pathways to various derivatives where the sulfur atom itself is a stereocenter. acs.org

Derivatization Strategies for Structural Diversity

To explore the structure-activity relationship (SAR) of this compound analogues, it is essential to have synthetic methods that allow for the introduction of a wide range of substituents at various positions.

Introduction of Varied Substituents on the Oxolane Ring

Achieving structural diversity on the oxolane ring can be accomplished either by starting with appropriately substituted precursors or by late-stage functionalization of the pre-formed oxolane-sulfonamide scaffold.

Olefin cross-metathesis is a powerful tool for derivatization. researchgate.net An oxolane precursor containing a vinyl group could be coupled with a variety of olefins using a ruthenium catalyst, such as the Hoveyda-Grubbs catalyst, to install diverse functional groups. Subsequent elaboration of the double bond and formation of the sulfonamide would yield a library of structurally diverse analogues.

Late-stage C-H functionalization offers a direct route to derivatization without the need for pre-installed reactive handles. nih.gov While challenging, the selective activation of a specific C-H bond on the oxolane ring and its subsequent coupling with different reaction partners could rapidly generate a wide array of substituted compounds. For instance, palladium-catalyzed C-H activation could be used to introduce new aryl or alkyl groups, expanding the chemical space around the oxolane core.

The table below illustrates derivatization reactions that could be applied to functionalize an oxolane-sulfonamide scaffold.

| Reaction Type | Catalyst | Substrate Feature | Reagent | Functional Group Introduced | Ref |

| Olefin Cross-Metathesis | Hoveyda-Grubbs Catalyst | Vinyl group | Substituted Olefin | Varied (alkyl, aryl, etc.) | researchgate.net |

| C-H Arylation | Palladium Complex | C-H bond | Aryl Halide/Boronic Acid | Aryl group | nih.gov |

| C-H Alkylation | N/A | C-H bond | Alkyl Bromide | Alkyl group | nih.gov |

| Friedel-Crafts Alkylation | Lewis Acid | Activated C-H bond | Alkene/Alkyl Halide | Alkyl/Aryl group | N/A |

Functionalization of the Sulfonamide Nitrogen

The sulfonamide nitrogen of this compound is a key site for molecular diversification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties. Standard synthetic protocols for N-functionalization of sulfonamides are readily applicable to the oxolane scaffold.

The most common approach involves the deprotonation of the sulfonamide N-H bond with a suitable base, followed by reaction with an electrophile. researchgate.net The acidity of the sulfonamide proton facilitates its removal, creating a nucleophilic nitrogen species that can react with various alkyl or aryl halides.

N-Alkylation and N-Aralkylation: A widely used method for preparing N-substituted sulfonamides is the reaction of the parent sulfonamide with alkyl or aralkyl halides in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a weak base like potassium carbonate (K₂CO₃). researchgate.net This reaction proceeds via an Sₙ2 mechanism. For this compound, this allows for the introduction of diverse side chains, which can be crucial for exploring structure-activity relationships (SAR) in medicinal chemistry.

Table 1: Representative N-Functionalization Reactions for a Generic Sulfonamide Scaffold

| Electrophile | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, Acetone, Reflux | N-benzyl sulfonamide | Introduction of an aromatic moiety |

| Ethyl bromoacetate | NaH, THF, 0 °C to rt | N-acetic acid ethyl ester sulfonamide | Functional handle for further modification |

| 4-Chlorobenzyl chloride | K₂CO₃, DMF, rt | N-(4-chlorobenzyl) sulfonamide | Modulation of electronic properties |

This table illustrates general N-alkylation strategies applicable to sulfonamides like this compound.

More advanced transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation, allowing the introduction of complex aryl or heteroaryl groups. frontiersrj.com These methods offer broad substrate scope and functional group tolerance, enabling the synthesis of highly functionalized this compound derivatives.

Linker Chemistry in Complex Oxolane-Sulfonamide Structures

The this compound scaffold can serve as a versatile linker in the design of complex molecules, particularly in medicinal chemistry. A linker connects two or more distinct molecular fragments, such as a pharmacophore and a carrier molecule, or two different pharmacophores in a dual-action drug. The tetrahydrofuran (oxolane) ring provides a conformationally constrained, hydrophilic spacer, while the sulfonamide group offers a stable, polar connecting point with hydrogen bonding capabilities. nih.gov

In the context of drug design, particularly for antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), cleavable linkers are often required. richmond.edu While the sulfonamide bond itself is generally stable, linkers incorporating a sulfonamide can be designed to be cleavable under specific physiological conditions (e.g., in the reductive environment of a tumor). richmond.edu Research has explored sulfonamide-based linkers that can be cleaved via nucleophilic aromatic substitution reactions, releasing the active molecular cargo at a target site. richmond.edu

The oxolane ring itself is a privileged structure in medicinal chemistry. For instance, the tetrahydrofuranyl urethane (B1682113) moiety is a critical P₂ ligand in several HIV protease inhibitors, where it forms key hydrogen bonds within the enzyme's active site. nih.gov An this compound structure could similarly be used to position functional groups in a specific spatial orientation to optimize interactions with a biological target.

Table 2: Potential Linker Applications of the Oxolane-Sulfonamide Moiety

| Linker Strategy | Description | Example Application |

|---|---|---|

| Stable Spacer | The intact this compound unit connects two molecular fragments. The oxolane ring provides spatial separation and influences solubility. | Connecting a targeting moiety to a fluorescent dye for imaging. |

| Cleavable Linker | An additional functional group, sensitive to specific stimuli (e.g., pH, enzymes), is incorporated near the sulfonamide. | Releasing a cytotoxic drug from an antibody in an ADC within a cancer cell. |

| Rigid Scaffold | The defined stereochemistry of the oxolane ring is used to orient attached functional groups for optimal binding to a target. | Designing bivalent inhibitors that bind to two sites on a protein simultaneously. |

| Bioisosteric Replacement | The sulfonamide group acts as a bioisostere for other functional groups like amides or esters to improve metabolic stability. nih.gov | Modifying a known peptide-based drug to enhance its pharmacokinetic profile. |

Green Chemistry Approaches in Oxolane-Sulfonamide Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net Several green chemistry principles can be applied to the synthesis of this compound and its derivatives.

Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with an amine in the presence of a base, which can generate stoichiometric amounts of salt waste. frontiersrj.com Greener alternatives focus on minimizing waste and using more sustainable reagents and solvents.

Sustainable Solvents and Reagents: One approach is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. Reactions for sulfonamide synthesis have been successfully developed in water, ethanol, glycerol, and deep eutectic solvents (DESs). rsc.orgresearchgate.net These solvents are less toxic, often biodegradable, and reduce environmental impact. For instance, a one-pot synthesis of sulfonamides from thiols and amines has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in sustainable solvents like water or ethanol, with the product often precipitating out for easy, filtration-only workup. rsc.orgresearchgate.net

Electrochemical Synthesis: Electrosynthesis represents a powerful green chemistry tool, using electricity as a "traceless" reagent to drive reactions, thereby avoiding chemical oxidants or reductants. rsc.org A notable development is the electrochemical cross-coupling of tetrahydrofuran (THF) directly with sulfonamides. rsc.org This method achieves α-C(sp³)–H/N–H coupling at room temperature without a chemical oxidant, generating tetrahydrofuranylated sulfonamides. rsc.org This strategy could potentially be adapted for the synthesis of precursors to this compound or its derivatives under mild and sustainable conditions.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Sulfonamides

| Approach | Conventional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent | Dichloromethane, DMF | Water, Ethanol, Deep Eutectic Solvents rsc.org | Reduced toxicity and VOC emissions |

| Reagents | Sulfonyl chlorides, organic bases | Thiols, NaDCC·2H₂O researchgate.net; Electrochemical oxidation rsc.org | Avoids hazardous reagents, reduces salt waste |

| Energy | Often requires heating/reflux | Room temperature or microwave-assisted synthesis jddhs.com | Lower energy consumption, faster reactions |

| Workup | Liquid-liquid extraction, column chromatography | Precipitation and filtration rsc.org | Reduced solvent waste and purification steps |

By adopting these green chemistry approaches, the synthesis of this compound and its complex derivatives can be made more sustainable, efficient, and environmentally responsible.

Computational Chemistry and Structural Analysis of Oxolane 3 Sulfonamide Scaffolds

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking simulations are a cornerstone in the computational evaluation of drug candidates, offering insights into the potential binding of a ligand to a protein target. For oxolane-3-sulfonamide derivatives, these simulations are instrumental in predicting their binding affinities and orientations within the active sites of various enzymes and receptors.

Ligand-Target Interaction Profiling

The interaction profile of this compound derivatives with their biological targets is characterized by a variety of non-covalent interactions. The sulfonamide group is a key pharmacophoric feature, capable of forming hydrogen bonds and electrostatic interactions with protein residues. Specifically, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can serve as a hydrogen bond donor.

A representative ligand-target interaction profile for a hypothetical this compound derivative is detailed in the table below.

| Interaction Type | Ligand Group | Target Residue (Example) |

| Hydrogen Bond | Sulfonamide NH | Aspartic Acid (side chain) |

| Hydrogen Bond | Sulfonamide SO₂ | Serine (side chain) |

| Hydrogen Bond | Oxolane Oxygen | Threonine (side chain) |

| Hydrophobic | Oxolane CH₂ | Leucine, Valine |

| Electrostatic | Sulfonamide SO₂ | Arginine (side chain) |

Conformational Analysis of Oxolane-Sulfonamide Interactions

The conformational flexibility of the oxolane ring is a critical determinant of the binding mode of this compound derivatives. The five-membered ring can adopt various puckered conformations, such as the envelope and twist forms. The specific conformation adopted upon binding is influenced by the steric and electronic environment of the protein's active site.

Computational studies have shown that the substitution pattern on the oxolane ring significantly impacts its preferred conformation and, consequently, its interaction with the target. The three-dimensional arrangement of substituents afforded by the oxolane-3-yl substitution pattern can provide an optimal geometry for molecular recognition. The internal energy of the ligand, including torsional energies, is an important factor in assessing binding affinity. The rotational bonds within the this compound scaffold allow it to adopt low-energy conformations that are favorable for binding.

Prediction of Selective Binding

Achieving selective binding to a specific target over other related proteins is a major goal in drug design. For this compound scaffolds, computational methods are employed to predict and rationalize their selective binding profiles. The unique three-dimensional shape and electrostatic potential of these molecules, dictated by the oxolane ring and the sulfonamide group, can be exploited to achieve selectivity.

By comparing the active sites of different protein targets, molecular docking can identify key residues that can be targeted to enhance selectivity. For example, the presence of the oxolane ring may lead to improved selectivity for bacterial DHPS over mammalian enzymes by interacting with non-conserved hydrophobic residues. The design of derivatives with specific substitutions on the oxolane ring can further enhance these selective interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.

2D and 3D-QSAR Modeling

Both 2D and 3D-QSAR models have been applied to sulfonamide derivatives to elucidate the relationship between their structural features and biological activities. 2D-QSAR models utilize descriptors that are calculated from the two-dimensional representation of the molecule, such as topological indices and physicochemical properties.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. These methods generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, and other properties. The variations in these fields are then correlated with the biological activity. For sulfonamide derivatives, 3D-QSAR studies have highlighted the importance of steric and electrostatic fields in determining their inhibitory potency against various targets.

The following table summarizes key descriptors often used in QSAR models for sulfonamide derivatives.

| QSAR Model Type | Descriptor Examples | Information Provided |

| 2D-QSAR | Molecular Weight, LogP, Molar Refractivity, Topological Indices | General physicochemical properties and connectivity |

| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | 3D spatial arrangement of bulky groups and charge distribution |

| 3D-QSAR (CoMSIA) | Hydrophobic Fields, H-Bond Donor/Acceptor Fields | 3D distribution of hydrophobicity and hydrogen bonding potential |

Hologram Quantitative Structure-Activity Relationships (HQSAR)

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment. It encodes the structural information of a molecule in the form of a molecular hologram, which is a fingerprint that represents the frequency of occurrence of different molecular fragments. This method is particularly useful for large datasets and for compounds with high conformational flexibility, where molecular alignment can be challenging.

The HQSAR methodology involves generating all possible molecular fragments from the 2D structure of each molecule in a dataset. These fragments are then hashed into a fixed-length array, creating the molecular hologram. The bin occupancies of this hologram are then used as descriptors in a partial least squares (PLS) regression to build the QSAR model. HQSAR has been successfully applied to various sets of compounds to identify key structural fragments that contribute positively or negatively to their biological activity.

Molecular Dynamics Simulations to Elucidate Mechanistic Features

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecular systems. For this compound scaffolds, these simulations provide critical insights into the dynamic nature of their interactions with biological targets and the influence of the surrounding solvent environment on their behavior.

The dynamic behavior is often quantified by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand maintains a consistent binding pose. Furthermore, simulations can reveal fluctuations in specific regions of the protein, highlighting areas of flexibility or conformational change induced by ligand binding. This detailed view of the dynamic interplay between the compound and its target is crucial for understanding the mechanism of action and for the rational design of more effective inhibitors nih.gov. The destabilization of a protein's structure upon binding with sulfonamides can also be observed, indicating significant conformational changes nih.gov.

Table 1: Key Parameters Analyzed in MD Simulations of Compound-Target Complexes

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the stability of the ligand's binding pose and the overall protein structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions within the protein-ligand complex. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and target throughout the simulation. | Assesses the stability of key polar interactions that contribute to binding affinity. |

| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the target. | Provides a quantitative measure of the strength of the binding interaction over time. |

The solvent environment plays a critical role in modulating the structure, stability, and reactivity of molecules. The oxolane (tetrahydrofuran, THF) ring in the this compound scaffold can have significant interactions with the surrounding solvent, which in biological systems is primarily water. Computational studies, including MD simulations, are essential for dissecting these complex solvent effects.

Studies on organometallic reagents in THF have shown that the dynamic exchange of solvent molecules in the coordination sphere of a metal center is a key factor driving reaction mechanisms acs.org. This principle can be extended to the interaction of this compound with metalloenzymes, where the oxolane moiety might coordinate with a metal cofactor or influence the solvation shell of the active site. The solvent can directly participate in the reaction mechanism, for example, by stabilizing transition states or intermediates through explicit interactions acs.org.

Thermodynamic properties, such as the Gibbs free energy, enthalpy, and entropy of solution, are heavily influenced by solute-solvent interactions. The solubility and partitioning of a drug candidate between aqueous and lipid environments, a critical factor for bioavailability, are governed by these thermodynamic parameters researchgate.net. MD simulations combined with methods like thermodynamic integration or free energy perturbation can be used to calculate the free energy of solvation, providing a theoretical prediction of a compound's solubility and its ability to cross biological membranes. These calculations help to understand how modifications to the this compound scaffold might alter its pharmacokinetic properties by changing its interactions with the solvent.

Virtual Screening for Oxolane-Sulfonamide Analogues

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the virtual screening of this compound analogues. While computational methods are widely employed in the discovery of novel sulfonamide-based therapeutic agents, research focusing specifically on the this compound scaffold is not publicly available.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a cost-effective and time-efficient alternative to high-throughput screening.

In the context of sulfonamide derivatives, virtual screening studies typically involve several key steps:

Target Identification and Preparation: A biological target relevant to a specific disease is chosen. The three-dimensional structure of this target, often determined by X-ray crystallography or NMR spectroscopy, is obtained from protein data banks.

Compound Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds, proprietary corporate collections, or virtually generated molecules.

Molecular Docking: A computational algorithm is used to predict the preferred orientation of a ligand (a small molecule from the library) when bound to the active site of the target protein. This process generates a score that estimates the binding affinity.

Hit Identification and Refinement: Compounds with the best docking scores are identified as "hits." These hits can then be further analyzed and optimized to improve their binding affinity and other drug-like properties.

Although no specific data tables for this compound analogues can be presented, the general principles of virtual screening would be applicable. A hypothetical virtual screening campaign for this compound analogues would involve screening a library of compounds containing the oxolane-sulfonamide core against a chosen biological target. The results would be presented in a data table format, likely including the compound identifier, its two-dimensional structure, the predicted binding affinity (docking score), and potentially other calculated properties like ligand efficiency.

Given the absence of specific research on this particular scaffold, the following table is a generalized representation of how data from a virtual screening study of hypothetical oxolane-sulfonamide analogues might be presented.

Table 1: Hypothetical Virtual Screening Results for Oxolane-Sulfonamide Analogues

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Binding Mode Interactions |

|---|---|---|---|

| OXS-001 | [Structure of a hypothetical analogue] | -8.5 | Hydrogen bond with ASN123, Pi-sulfur interaction with PHE234 |

| OXS-002 | [Structure of a hypothetical analogue] | -8.2 | Hydrophobic interactions with LEU78, VAL99 |

| OXS-003 | [Structure of a hypothetical analogue] | -7.9 | Hydrogen bond with SER120, Salt bridge with LYS55 |

| OXS-004 | [Structure of a hypothetical analogue] | -7.6 | Water-mediated hydrogen bonds with GLU150 |

It is important to reiterate that the information above is a generalized description of the virtual screening process and the data it can generate. Without specific research on this compound and its analogues, any detailed findings or specific data tables would be speculative.

Chemical Biology and Mechanism of Action Studies

Target Identification and Validation Approaches

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and chemical biology. For a compound like oxolane-3-sulfonamide, a multi-pronged approach combining biochemical, genetic, and computational methods would be essential to accurately identify and validate its protein targets, thereby revealing its mechanism of action.

Direct Biochemical Methods for Target Binding

Direct biochemical methods are fundamental for confirming physical interaction between a small molecule and its putative protein target. These techniques measure binding affinity and kinetics, providing quantitative evidence of engagement. For sulfonamide-containing compounds, which are known to bind a variety of proteins, these methods are indispensable.

Commonly used techniques include:

Surface Plasmon Resonance (SPR): This label-free technique immobilizes a target protein on a sensor chip and flows the compound of interest over the surface. Changes in the refractive index upon binding are measured in real-time, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing information on binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Fluorescence Polarization (FP): FP assays are used in competitive binding experiments where the compound of interest displaces a fluorescently labeled ligand from the target protein. A decrease in polarization indicates successful displacement and binding of the test compound. nih.govbmglabtech.com This method is particularly well-suited for high-throughput formats.

Native Mass Spectrometry: This technique can confirm the direct binding of a ligand to a protein by detecting the mass of the resulting protein-ligand complex under non-denaturing conditions. nih.govacs.org

A study on the binding of various sulfonamide analogues to the FK506-binding protein 12 (FKBP12) utilized a competitive fluorescence polarization assay to determine binding affinities, demonstrating how these biochemical methods can quantify target engagement for this class of compounds. nih.gov

Table 1: Representative Data from a Competitive Fluorescence Polarization Assay for Sulfonamide Analogues Binding to FKBP12 This table illustrates the type of data generated from direct biochemical methods, using published findings for analogous compounds to demonstrate the principle.

| Compound | Modification from Parent Sulfonamide | Kᵢ (nM) |

|---|---|---|

| 1 | Parent Sulfonamide | 13 ± 1 |

| 4a | Sulfinamide (one oxygen removed) | 160 ± 10 |

| 4b | Sulfinamide (one oxygen removed) | 190 ± 10 |

| 5a | Sulfonimidamide (oxygen replaced with N–CN) | 150 ± 10 |

| 5b | Sulfonimidamide (oxygen replaced with N–CN) | 140 ± 10 |

Genetic Interaction Profiling for Target Discovery

Genetic interaction profiling helps to identify a compound's target by observing how its cellular effects are modified by specific genetic perturbations, such as gene knockout or knockdown. The principle of synthetic lethality, where the combination of a drug and a specific gene mutation leads to cell death while either perturbation alone does not, is a powerful tool for target discovery.

For a novel compound, a typical workflow involves:

Chemical-Genetic Screening: The compound is tested against a library of mutant cell lines, each with a known genetic deletion or mutation (e.g., the yeast knockout collection or CRISPR-based libraries in human cells).

Identification of Hypersensitive or Resistant Strains: Strains that show increased sensitivity or resistance to the compound point toward genetic pathways related to the drug's mechanism of action. For instance, if a strain lacking a specific protein is hypersensitive to this compound, it suggests the compound may target a parallel pathway or that the protein is involved in its detoxification.

Pathway Analysis: The genes identified in the screen are mapped to known biological pathways to generate hypotheses about the compound's target.

Studies have used chemical genetic screens to identify sulfonamides that interfere with cellular membrane traffic, linking the compound's action to specific biological processes and potential protein targets like V-ATPase. nih.gov Furthermore, genetic studies have identified specific human leukocyte antigen (HLA) genes associated with hypersensitivity to sulfonamides, demonstrating how genetic background can influence drug response. nih.gov

Computational Inference for Target Prediction

Computational, or in silico, methods leverage vast biological and chemical databases to predict potential protein targets for a given small molecule. ntu.edu.sg These approaches are rapid and cost-effective, making them ideal for generating initial hypotheses prior to experimental validation.

Key computational strategies include:

Molecular Docking: This method models the interaction between a ligand (this compound) and the binding site of a potential protein target. A scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.govmdpi.com This approach was used to predict the binding of novel sulfonamide derivatives to the dihydropteroate (B1496061) synthase (DHPS) enzyme of Escherichia coli. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. The structure of this compound can be screened against a library of pharmacophore models to find potential targets.

Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on datasets of known drug-target interactions to predict targets for new molecules. researchgate.net These models identify patterns in chemical structures that correlate with binding to specific protein families. researchgate.netnih.gov

Table 2: Example of Molecular Docking Results for Novel Sulfonamide Derivatives Against Bacterial and Fungal Targets This table is representative of data from computational studies, showing predicted binding affinities for compounds against various protein targets. Data is conceptual and based on findings from multiple sources.

| Compound | Target Protein (PDB ID) | Organism | Predicted Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Derivative 9d | Topoisomerase II gyrase A (1kzn) | E. coli | -189.0 | Arg76, Gly77 |

| Derivative 11a | Topoisomerase II gyrase A (1kzn) | E. coli | -280.3 | Asp73, Gly77 |

| DNSPA | DNA gyrase (5MMN) | E. coli | -6.37 | Not specified |

| DNSPA | COVID-19 Main Protease (6LU7) | SARS-CoV-2 | -6.35 | Not specified |

High-Throughput Screening for Hit Identification

High-Throughput Screening (HTS) is an automated method used to test a large number of compounds for activity in a specific assay. While HTS is often used to find initial "hits" from a large library, it can also be adapted for target identification through reverse screening, where a single compound of interest (like this compound) is screened against a panel of purified proteins or target-based cellular assays.

A notable example of HTS leading to the discovery of sulfonamide inhibitors involved a multiplexed assay for the Werner syndrome protein (WRN), which has helicase, ATPase, and exonuclease activities. acs.org A library of over 154,000 compounds was screened, leading to the identification of 2-sulfonyl/sulfonamide pyrimidine derivatives as novel covalent inhibitors of WRN helicase activity. acs.org Such a screening campaign relies on robust assay performance, often quantified by the Z'-factor, a statistical measure of assay quality. A Z'-factor greater than 0.5 is generally considered excellent for HTS. acs.org

Table 3: Results from a Representative High-Throughput Screening Campaign This table summarizes the performance and outcomes of an HTS assay designed to identify inhibitors of the WRN protein, demonstrating the principles of hit identification.

| Parameter | Helicase/ATPase Assay | Exonuclease Assay |

|---|---|---|

| Compounds Screened | 154,500 | 154,500 |

| Compound Concentration | 25 µM | 25 µM |

| Mean Z'-Factor | 0.77 ± 0.05 | 0.81 ± 0.02 |

| Hit Cutoff (% Inhibition) | 34% | 13% |

| Identified Hit Class | 2-Sulfonylpyrimidine derivatives | - |

Functional Assays for Target Activity Measurement

Once a direct binding interaction is confirmed, functional assays are required to determine if this binding event translates into a biological effect, such as enzyme inhibition or receptor activation/antagonism. The design of the functional assay is entirely dependent on the nature of the identified target protein.

For sulfonamides, a classic example is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.govdrugbank.comstudy.comyoutube.com A functional assay for this target would measure the enzymatic production of dihydropteroate from its substrates, p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate. The potency of an inhibitor like this compound would be quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

Other functional assays relevant to known targets of sulfonamide-containing drugs include:

Kinase Assays: Measuring the phosphorylation of a substrate.

Protease Assays: Measuring the cleavage of a peptide substrate.

Carbonic Anhydrase Inhibition Assays: Measuring the hydration of CO₂. mdpi.com

Table 4: Example of Functional Assay Data for Sulfonamides Targeting V-ATPase Activity This table shows representative IC₅₀ values from a functional assay, demonstrating how the biological activity of compounds is quantified. Data is from a study on sulfonamides that inhibit vacuolar-type H+-ATPase (V-ATPase).

| Compound | Target | Assay Type | IC₅₀ (µM) |

|---|---|---|---|

| 16D2 | V-ATPase | ATP Hydrolysis | 20 |

| 16D10 | V-ATPase | ATP Hydrolysis | 100 |

| O-1 | V-ATPase | ATP Hydrolysis | >250 |

Phenotypic Analysis via High-Content Imaging

For this compound, an HCI screen could involve:

Cell Treatment: Treating a relevant cell line (e.g., a human cancer cell line) with the compound.

Staining: Using a panel of fluorescent dyes to label various subcellular compartments, such as the nucleus, mitochondria, cytoskeleton, and Golgi apparatus (an approach known as "cell painting"). moleculardevices.com

Image Acquisition: Capturing thousands of images using an automated microscope.

Image Analysis: Using sophisticated software to extract hundreds of quantitative features from each cell, such as organelle size, shape, texture, and fluorescence intensity.

Profile Comparison: Comparing the phenotypic profile of this compound to a reference database of profiles from compounds with known mechanisms of action. A similar profile suggests a similar mechanism.

This powerful technique can provide unbiased insights into a compound's function and help prioritize which target hypotheses to pursue with more focused biochemical and genetic methods. aacrjournals.org Phenotypic screening has been successfully used to identify antitrypanosomatidic agents, including sulfonamide-containing compounds, from large chemical libraries. acs.org

Expression Profiling (RNA-seq, Proteomics) for Target Linkage

To fully understand the biological impact of a compound like this compound, global expression profiling techniques such as RNA sequencing (RNA-seq) and proteomics are employed. These methods provide an unbiased, system-wide view of the cellular responses to the compound, aiding in the identification of its primary targets and off-target effects.

RNA-sequencing (RNA-seq) measures the changes in the transcriptome—the complete set of RNA transcripts—within a cell or tissue after treatment with the compound. By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify which genes are significantly up- or downregulated. This can reveal the signaling pathways and biological processes modulated by this compound, offering clues to its mechanism of action and potential therapeutic targets.

Proteomics analyzes the proteome, the entire set of proteins expressed by a cell. Techniques like mass spectrometry are used to quantify changes in protein abundance and post-translational modifications following compound exposure. This approach directly assesses the functional molecules of the cell, providing a complementary layer of information to transcriptomics. Proteomics can help confirm if the changes observed at the RNA level translate to the protein level and can identify targets that are regulated through non-transcriptional mechanisms.

Together, these expression profiling technologies are instrumental in hypothesis generation for target deconvolution and understanding the comprehensive cellular impact of novel chemical entities.

Kinome-Wide Selectivity Profiling

Protein kinases are a major class of drug targets, particularly in oncology. Kinome-wide selectivity profiling is a critical step in the characterization of kinase inhibitors to determine their specificity. researchgate.netnih.gov Such profiling assesses the binding affinity or inhibitory activity of a compound against a large panel of kinases, often hundreds, from across the human kinome. researchgate.netchemrxiv.org

For a compound like this compound, this analysis would reveal its potency and selectivity profile. A highly selective compound interacts with only one or a few kinases, which can lead to a more targeted therapeutic effect with fewer side effects. Conversely, a multi-kinase inhibitor might be beneficial for treating complex diseases driven by multiple signaling pathways. researchgate.net The data from kinome-wide screening is typically represented as a selectivity score or a dendrogram, visually illustrating the compound's interaction landscape across the kinome. researchgate.netresearchgate.net This information is vital for lead optimization and for predicting both the on-target efficacy and potential off-target liabilities of the compound. nih.gov

Elucidation of Enzyme Inhibition Mechanisms

Carbonic Anhydrase Inhibition Mechanisms

The sulfonamide group is a classic zinc-binding functional group and is the cornerstone of a major class of carbonic anhydrase (CA) inhibitors. mdpi.comnih.gov Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov

The primary mechanism of inhibition by sulfonamide-containing compounds involves the deprotonated sulfonamide group (SO₂NH⁻). mdpi.com This anionic group coordinates directly to the Zn(II) ion located in the enzyme's active site. mdpi.comnih.gov The zinc ion is essential for catalysis, as it polarizes a water molecule to generate a potent zinc-hydroxide nucleophile. By binding to the zinc ion, the sulfonamide displaces this catalytic water/hydroxide species, thereby blocking the enzyme's catalytic activity. mdpi.com This binding is stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199. nih.gov Different isoforms of carbonic anhydrase exist (e.g., hCA I, II, IX, XII), and variations in the active site cavity allow for the design of isoform-selective inhibitors. nih.gov

Table 1: Inhibition Constants (Kᵢ) of Representative Sulfonamides Against Human Carbonic Anhydrase Isoforms Note: This table presents data for well-known sulfonamide inhibitors to illustrate typical activity profiles and does not represent specific data for this compound.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 25.8 | 5.7 |

| Compound 6d nih.gov | 18.8 | >1000 | >1000 | >1000 |

| Compound 6q nih.gov | 38.3 | >1000 | >1000 | >1000 |

Interaction with Oncogenic Signaling Pathways

The inhibition of specific carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII, can significantly impact oncogenic signaling pathways. mdpi.com These isoforms are often overexpressed in various cancers and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.

By inhibiting hCA IX and hCA XII, sulfonamide-based compounds can disrupt the pH regulation in cancer cells. This leads to an increase in intracellular pH and a decrease in extracellular pH, reversing the typical cancer-associated pH gradient. This disruption can interfere with key oncogenic processes, including:

Cell Proliferation: Altering pH homeostasis can arrest cell growth.

Metastasis: An acidic microenvironment favors the activity of proteases involved in extracellular matrix degradation and cell invasion. Normalizing the pH can reduce the metastatic potential of cancer cells.

Drug Resistance: The acidic exterior of tumor cells can neutralize weakly basic chemotherapeutic agents. CA inhibition can enhance the efficacy of such drugs.

Recent studies also suggest that CA IX inhibition may sensitize cancer cells to other forms of cell death, such as ferroptosis, by altering cellular metabolism and redox balance. mdpi.com

Tubulin Polymerization Modulation

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. They are a validated target for anticancer drugs. Some sulfonamide derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.gov

These compounds typically act as microtubule-destabilizing agents. nih.gov They bind to tubulin, often at the colchicine-binding site, and prevent its assembly into microtubules. mdpi.com This disruption of microtubule dynamics leads to:

Mitotic Arrest: The mitotic spindle cannot form correctly, arresting cells in the G2/M phase of the cell cycle. mdpi.com

Apoptosis: Prolonged mitotic arrest triggers programmed cell death.

In vitro tubulin polymerization assays can directly measure the effect of a compound on microtubule formation. nih.govnih.gov The potency of such compounds is often reported as the concentration required to inhibit polymerization by 50% (IC₅₀). mdpi.com

Table 2: Activity of Representative Sulfonamide-Based Tubulin Polymerization Inhibitors Note: This table shows data for example compounds to illustrate the mechanism and does not represent specific data for this compound.

| Compound Class | Most Potent Example | Target Cancer Cell Line | GI₅₀ Value (nM) | Tubulin Polymerization IC₅₀ (µM) |

|---|---|---|---|---|

| 1,3-Oxazole Sulfonamides nih.govnih.gov | 1-Naphthyl derivative | Leukemia (mean) | 44.7 | Not specified |

Modulation of Other Relevant Enzymes (e.g., Acetylcholinesterase)

Beyond carbonic anhydrases and tubulin, the versatile sulfonamide scaffold has been explored for the inhibition of other enzymes, such as acetylcholinesterase (AChE). AChE is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic signals. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

The mechanism of AChE inhibition can vary. Inhibitors can be:

Competitive: Binding to the catalytic active site.

Non-competitive: Binding to an allosteric site.

Mixed: Binding to both the active and allosteric sites.

In silico docking studies suggest that sulfonamide-based inhibitors can interact with key residues in both the catalytic site and the peripheral anionic site of the AChE gorge. researchgate.net Kinetic studies are used to determine the type of inhibition and the inhibitory constants (IC₅₀ or Kᵢ), which quantify the compound's potency. nih.gov

Cellular Pathway Dissection and Signaling Cascade Analysis

Research into the broader class of sulfonamide-containing compounds has revealed interactions with fundamental cellular pathways, particularly those involved in inflammation. Derivatives of this compound have been implicated in the modulation of the NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome pathway. google.com The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system's response to pathogens and endogenous danger signals. google.com

The activation of the NLRP3 inflammasome is a key event in the inflammatory process. google.com Upon activation by a wide array of stimuli, NLRP3 associates with the apoptosis-associated speck-like protein containing a CARD (ASC). This interaction leads to the formation of large ASC aggregates, which then recruit and activate pro-caspase-1. google.com The subsequent auto-activation of caspase-1 triggers a cascade of downstream inflammatory events. google.com

Activated caspase-1 is responsible for the proteolytic cleavage of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms, which are then secreted from the cell. google.com Furthermore, active caspase-1 can cleave gasdermin-D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. google.com This process also facilitates the release of other pro-inflammatory molecules, including IL-1α and high mobility group box 1 (HMGB1). google.comgoogle.com The signaling cascade involving the NLRP3 inflammasome is a central component of inflammatory responses, and its dysregulation is associated with a variety of inflammatory diseases. google.com

| Key Components of the NLRP3 Inflammasome Pathway | Function |

| NLRP3 | Sensor protein that detects a wide range of pathogenic and sterile danger signals. google.com |

| ASC (Apoptosis-associated speck-like protein containing a CARD) | Adaptor protein that connects NLRP3 to pro-caspase-1, facilitating its activation. google.com |

| Caspase-1 | Protease that, upon activation, processes pro-inflammatory cytokines and induces pyroptosis. google.com |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine that is activated by caspase-1 and plays a key role in inflammation. google.com |

| Interleukin-18 (IL-18) | Pro-inflammatory cytokine that is activated by caspase-1 and contributes to inflammatory responses. google.com |

| Gasdermin-D | Protein cleaved by caspase-1 to induce pore formation in the cell membrane, leading to pyroptosis. google.com |

On-Target and Off-Target Effects Characterization

The on-target effects of compounds incorporating the this compound scaffold are primarily characterized by their potential to inhibit the activation of the NLRP3 inflammasome. google.comgoogle.com This inhibitory activity positions such compounds as potential modulators of inflammatory pathways. The intended therapeutic action of these molecules is to reduce the downstream effects of NLRP3 activation, including the release of mature IL-1β and IL-18, and to prevent pyroptotic cell death. google.com

Detailed characterization of the specific molecular interactions between this compound itself and the components of the NLRP3 inflammasome is not extensively documented in publicly available literature. However, the broader class of related sulfonylureas has been investigated for their inhibitory effects on this pathway. google.com

Information regarding the off-target effects of this compound is not available in the reviewed scientific literature. Comprehensive profiling to identify potential unintended interactions with other cellular proteins and pathways is a critical step in the development of any therapeutic candidate, but such studies for this specific compound have not been publicly reported.

| Effect Type | Description |

| On-Target Effect | Inhibition of the NLRP3 inflammasome activation cascade, leading to a reduction in the production of mature pro-inflammatory cytokines such as IL-1β and IL-18. google.comgoogle.com |

| Off-Target Effects | No specific off-target effects for this compound have been reported in the available scientific literature. |

Oxolane 3 Sulfonamide As a Chemical Probe

Design Principles for Oxolane-Sulfonamide Chemical Probes

The efficacy of a chemical probe is contingent on its ability to selectively interact with its intended biological target. For the oxolane-3-sulfonamide scaffold, several key design principles are employed to achieve high potency and selectivity. These principles often integrate computational and experimental methodologies to rationally engineer molecules with desired properties.

Structure-Based Design Methodologies

Structure-based design is a cornerstone in the development of selective sulfonamide inhibitors and probes. This approach leverages high-resolution structural information of the target protein, typically obtained from X-ray crystallography, to guide the design of complementary ligands. acs.orgchemrxiv.org For an this compound probe, this methodology involves analyzing the topology and chemical environment of the target's binding site.

Key steps in the structure-based design of these probes include:

Molecular Docking: Computational docking simulations are used to predict the binding orientation and affinity of various this compound derivatives within the active or allosteric site of a target protein. This allows for the virtual screening of potential modifications. nih.gov

Analysis of Protein-Ligand Interactions: Crystal structures of target proteins in complex with sulfonamide-based inhibitors reveal critical interactions, such as hydrogen bonds and hydrophobic contacts. acs.orgnih.gov For instance, the sulfonamide moiety can coordinate with metal ions (e.g., zinc in metalloenzymes) or form hydrogen bonds with specific amino acid residues like Asn152 in AmpC β-lactamase. acs.orgnih.gov The oxolane ring can be tailored to fit into hydrophobic pockets, enhancing binding affinity and selectivity.

Iterative Optimization: Based on structural insights, the this compound scaffold is iteratively modified to optimize its fit and interactions with the target, thereby improving its potency and selectivity. nih.gov

Table 1: Key Interactions Guiding Structure-Based Design

| Interaction Type | Involved Moiety | Target Residues/Features | Desired Outcome |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide (SO₂) | Polar amino acids (e.g., Asn, Gln, Ser) | Increased binding affinity and specificity |

| Ionic/Coordinate Bonding | Sulfonamide (NH or SO₂) | Metal ions (e.g., Zn²⁺ in carbonic anhydrases), charged residues | Strong anchoring in the active site |

| Hydrophobic Interactions | Oxolane ring, other substituents | Nonpolar amino acids (e.g., Leu, Val, Phe) | Enhanced potency and selectivity |

Fragment-Derived Hit Optimization

Fragment-Based Lead Discovery (FBLD) is a powerful strategy for identifying novel starting points for probe development. nih.govfrontiersin.org This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to the target protein. lifechemicals.comyoutube.com An this compound core can serve as an ideal fragment due to its favorable properties, including low molecular weight and synthetic tractability.

The optimization of a fragment hit typically follows one of three strategies:

Fragment Growing: This involves the stepwise addition of functional groups to the initial fragment to engage with adjacent pockets on the protein surface, thereby increasing potency. lifechemicals.comresearchgate.net

Fragment Linking: If two different fragments are found to bind in proximity, they can be connected with a chemical linker to create a single, more potent molecule. youtube.comresearchgate.net

Fragment Merging: When two fragments share overlapping binding features, a new molecule can be designed that incorporates the key binding elements of both. lifechemicals.com

The success of FBLD relies on sensitive biophysical techniques, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR), to detect the weak binding of fragments and provide the structural information necessary for their rational optimization. frontiersin.org

Incorporation of Versatile Warheads (e.g., SuFEx chemistry)

To create covalent chemical probes that form a permanent bond with their target, electrophilic "warheads" can be incorporated into the this compound scaffold. A leading technology in this area is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govnih.gov SuFEx leverages the unique reactivity of S(VI)-F bonds, such as those in sulfonyl fluorides (R-SO₂F), which can react with nucleophilic amino acid residues under physiological conditions. tandfonline.com

The key advantages of using SuFEx warheads include:

Expanded Target Scope: Unlike traditional covalent inhibitors that primarily target cysteine, SuFEx probes can selectively react with a broader range of residues, including tyrosine, lysine, histidine, and serine. nih.govtandfonline.com This significantly expands the "targetable" proteome.

Controlled Reactivity: SuFEx warheads exhibit "Goldilocks" reactivity—stable enough to avoid off-target reactions but reactive enough to covalently bind the intended target within its specific binding site microenvironment. nih.govtandfonline.com